molecular formula C16H30O4 B14742836 Butane-1,4-diyl dihexanoate CAS No. 1572-77-6

Butane-1,4-diyl dihexanoate

Cat. No.: B14742836
CAS No.: 1572-77-6
M. Wt: 286.41 g/mol
InChI Key: QHBWOETXANVQER-UHFFFAOYSA-N
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Description

Butane-1,4-diyl dihexanoate is an organic compound that belongs to the class of esters It is formed by the esterification of butane-1,4-diol with hexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,4-diyl dihexanoate typically involves the esterification reaction between butane-1,4-diol and hexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, which are essential for maintaining the reaction conditions required for esterification. The use of continuous flow reactors also enables better control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl dihexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butane-1,4-diol and hexanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Butane-1,4-diol and hexanoic acid.

    Transesterification: A different ester and alcohol.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Butane-1,4-diyl dihexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential role in biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of polymers, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of butane-1,4-diyl dihexanoate involves its interaction with specific molecular targets and pathways. In biochemical systems, the ester bond can be hydrolyzed by esterases, releasing butane-1,4-diol and hexanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Butane-1,4-diyl dihexanoate can be compared with other similar compounds, such as:

    Butane-1,4-diyl diacetate: Similar ester with acetic acid instead of hexanoic acid.

    Hexane-1,6-diyl dihexanoate: Similar ester with hexane-1,6-diol instead of butane-1,4-diol.

Uniqueness

This compound is unique due to its specific esterification of butane-1,4-diol with hexanoic acid, which imparts distinct chemical and physical properties compared to other esters.

Properties

CAS No.

1572-77-6

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

4-hexanoyloxybutyl hexanoate

InChI

InChI=1S/C16H30O4/c1-3-5-7-11-15(17)19-13-9-10-14-20-16(18)12-8-6-4-2/h3-14H2,1-2H3

InChI Key

QHBWOETXANVQER-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCCOC(=O)CCCCC

Origin of Product

United States

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